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Compound of Interest

Compound Name: Phenanthrene-3,9-diol

Cat. No.: B15368849

Introduction

Phenanthrene-3,9-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. As a member of
the phenanthrene class, it holds potential interest for researchers in medicinal chemistry and
materials science. Certain PAHs and their metabolites are known to interact with biological
systems, notably through pathways like the Aryl Hydrocarbon Receptor (AHR) signaling
cascade, making them relevant to drug development and toxicology studies[1][2]. Accurate
structural confirmation and purity assessment are paramount for any scientific investigation

involving this compound.

This technical guide provides a comprehensive overview of the analytical methodologies for the
characterization of Phenanthrene-3,9-diol using Nuclear Magnetic Resonance (NMR)
spectroscopy and High-Resolution Mass Spectrometry (HRMS). It includes representative data,
detailed experimental protocols, and workflow visualizations to support researchers in their
analytical endeavors.

Analytical Characterization Workflow

The structural elucidation of a novel or synthesized compound like Phenanthrene-3,9-diol
follows a systematic analytical workflow. This process begins with sample preparation and
proceeds through multiple spectroscopic and spectrometric analyses to unambiguously confirm
the molecule's identity and purity.
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Caption: Analytical workflow for the structural characterization of Phenanthrene-3,9-diol.

Representative Analytical Data

The following tables summarize the predicted quantitative data for Phenanthrene-3,9-diol
(Formula: C14H1002, Molecular Weight: 210.23 g/mol ). This data is based on the known
spectra of the parent phenanthrene molecule and the expected electronic effects of hydroxyl

substituents on an aromatic system.

Table 1: Predicted *H NMR Data (500 MHz, DMSO-ds)
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Predicted Chemical

Coupling Constant

Position Shift (5, ppm) Multiplicity (3, H2)
H-1, H-8 7.80 - 7.95 d ~8.5
H-2, H-7 7.10-7.25 d ~2.5
H-4, H-10 8.50 - 8.65 s

H-5, H-6 7.55-7.70 m

| OH-3, OH-9 | 9.50 - 10.50 | s (broad) | - |

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)

Position Predicted Chemical Shift (6, ppm)
C-1,C-8 123.5
C-2,C-7 108.0
C-3,C-9 155.0
C-4, C-10 125.0
C-4a, C-10a 129.0
C-4b, C-8a 131.0
| C-5,C-6|127.0 |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Calculated m/z

lon Observed m/z Description
(C14H1102%)
Protonated
[M+H]* 211.0754 211.0759 .
molecular ion
[M+Na]* 233.0573 233.0578 Sodium adduct
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| [M-CO+H]* | 183.0805 | 183.0810 | Loss of carbon monoxide |

Experimental Protocols

The following protocols provide detailed methodologies for acquiring high-quality NMR and
mass spectrometry data.

Sample Preparation

o Accurately weigh approximately 5 mg of purified Phenanthrene-3,9-diol.

e Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). Ensure the
solvent is of high purity to avoid extraneous signals.

» Vortex the mixture for 30 seconds or until the sample is fully dissolved.
o Transfer the solution to a 5 mm NMR tube for analysis.

o For HRMS analysis, prepare a stock solution of 1 mg/mL in methanol. Further dilute this
stock to a final concentration of 10 pg/mL using 50:50 acetonitrile:water with 0.1% formic
acid.

NMR Spectroscopy

e Instrument: 500 MHz NMR Spectrometer

e Solvent: DMSO-ds

e Temperature: 298 K[3]

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse (zg30)
o Spectral Width: 16 ppm
o Acquisition Time: 3.0 s

o Relaxation Delay: 2.0 s
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o Number of Scans: 16

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse (zgpg30)

o

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1.5 s

[¢]

Relaxation Delay: 5.0 s

Number of Scans: 1024

[e]

e Processing: Apply a Fourier transform with an exponential window function (line broadening
of 0.3 Hz for *H, 1.0 Hz for 3C). Phase and baseline correct the spectra. Reference the *H
spectrum to the residual DMSO signal (2.50 ppm) and the 3C spectrum to the DMSO-de
signal (39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)

Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer

« lonization Source: Electrospray lonization (ESI)[4]

e Mode: Positive lon Mode

o Sample Introduction: Infuse the prepared sample at a flow rate of 5 uL/min.

e ESI| Parameters:

[¢]

Capillary Voltage: 3.5 kV

[e]

Cone Voltage: 30 V

(¢]

Source Temperature: 120°C

[¢]

Desolvation Temperature: 350°C
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o Desolvation Gas Flow (N2): 600 L/hr

e Mass Analysis:
o Analyzer: TOF
o Mass Range: 50 - 500 m/z

o Calibration: Use an internal calibrant (lock mass) to ensure high mass accuracy
throughout the run.[5] A solution of a known compound is typically used for this purpose.[5]

Biological Relevance: Aryl Hydrocarbon Receptor
(AHR) Pathway

Phenanthrene and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AHR),
a transcription factor that regulates the expression of genes involved in xenobiotic metabolism,
such as cytochrome P450 enzymes.[1][2] The activation of this pathway is a critical
consideration in drug development and toxicology. The binding of a ligand like Phenanthrene-
3,9-diol initiates a cascade of events leading to changes in gene transcription.[6]
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Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by a ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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